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Compound of Interest

Compound Name:
(2S)-2-acetamido-3-hydroxy-N-

methylpropanamide

CAS No.: 6367-12-0

Cat. No.: B3055258 Get Quote

Abstract & Scope
This application note details the rigorous simulation parameters for N-acetyl-serine-N'-

methylamide (Ac-Ser-NHMe), often referred to as the "serine dipeptide." This system serves as

the primary benchmark for validating protein force field backbone torsion parameters (

) and side-chain rotamers (

).

Unlike alanine, serine introduces a hydroxyl (-OH) side chain capable of forming intramolecular

hydrogen bonds with the backbone amide or carbonyl groups. Accurately capturing the

competition between these internal contacts and solvent interactions is the "stress test" for

modern force fields. This guide provides validated protocols for the two industry-standard

environments: AMBER ff19SB/OPC and CHARMM36m/TIP3P.

Scientific Foundation (The "Why" and "How")
The Force Field-Solvent Coupling
A common error in modern MD is "legacy mixing"—pairing new protein parameters with

obsolete water models.
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AMBER ff19SB: This force field was parameterized specifically using the OPC (Optimal Point

Charge) water model. Using TIP3P with ff19SB degrades the accuracy of helical propensities

and solvated rotamer distributions [1].

CHARMM36m: This force field relies on the CHARMM-modified TIP3P model. It explicitly

balances protein-protein and protein-water dispersion interactions to prevent the "over-

compactness" observed in IDPs (Intrinsically Disordered Proteins) [2].

System Topology
The Ac-Ser-NHMe molecule consists of a central serine residue capped to remove terminal

charge artifacts, simulating a residue within a protein chain.

N-terminus: Acetyl group (ACE)

C-terminus: N-methylamide group (NME or CT3)

Experimental Protocol
Decision Matrix & Workflow
The following diagram outlines the critical decision paths for setting up the simulation.
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Caption: Workflow illustrating the divergent solvent requirements for AMBER ff19SB vs.

CHARMM36m force fields.

Step-by-Step Methodology (GROMACS-centric)
Phase 1: Topology Generation

Input: PDB file of Ac-Ser-NHMe (often constructed via PyMOL or LEaP).

Command:gmx pdb2gmx -f serine.pdb -o processed.gro -water [model]

For AMBER: Select amber19sb (if installed) or amber14sb (legacy) and opc.

For CHARMM: Select charmm36-jul2022 and tip3p.

Phase 2: Solvation & Neutralization
Box Definition: A cubic box is sufficient for this small solute.

gmx editconf -f processed.gro -o box.gro -c -d 1.2 -bt cubic

Note: A 1.2 nm buffer prevents self-interaction across periodic boundaries (minimum

image convention).

Solvent Addition:

gmx solvate -cp box.gro -cs [spc216.gro or opc.gro] -o solvated.gro

Ions: While the peptide is neutral, adding 0.15 M NaCl is standard for mimicking

physiological ionic strength.

gmx genion -s topol.tpr -o solvated_ions.gro -neutral -conc 0.15

Phase 3: Energy Minimization
Algorithm: Steepest Descent.

Criteria:

kJ/mol/nm.
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Purpose: Relieve steric clashes from solvent packing, specifically ensuring water hydrogens

do not overlap with the serine hydroxyl.

Phase 4: Equilibration (The Critical Step)
NVT (Canonical Ensemble): 100 ps at 300 K.

Thermostat: Velocity Rescaling (V-rescale) or Langevin.

Coupling Constant (

): 0.1 ps.

NPT (Isothermal-Isobaric): 100 ps at 1 bar.

Barostat: C-rescale (for equilibration) or Parrinello-Rahman (for production).

Coupling Constant (

): 2.0 ps.

Restraints: For a dipeptide, heavy-atom position restraints are often released during NPT

to allow the peptide to relax immediately, as there is no tertiary structure to preserve.

Phase 5: Production Simulation
Duration: Minimum 100 ns (to sample rare transitions).

Integrator: Leap-frog or Velocity Verlet.

Time Step: 2 fs (requires constraining H-bonds).

Simulation Parameters Summary
The following table consolidates the recommended settings for the two primary force field

families.
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Parameter Category Setting Notes

Integrator md (Leap-frog) 2 fs time step

Constraints h-bonds
LINCS (GROMACS) or

SHAKE (AMBER)

Cutoff Scheme Verlet Buffered neighbor searching

Electrostatics PME (Particle Mesh Ewald)
Order 4, Fourier spacing 0.12

nm

vdW Cutoff
1.0 nm (AMBER) / 1.2 nm

(CHARMM)

Critical: CHARMM uses a

force-switch function from 1.0

to 1.2 nm.

Thermostat V-rescale / Nose-Hoover T = 298.15 K or 300 K

Barostat Parrinello-Rahman
P = 1 bar,

ps

Dispersion Correction Energy/Pressure
Yes for AMBER; No for

CHARMM (usually)

Validation & Analysis
Ramachandran Sampling
The success of the simulation is measured by the population of the

(C-N-CA-C) and

(N-CA-C-N) dihedral angles.

Expected Result: Distinct basins in the

(helical),

(sheet), and

(polyproline II) regions.
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Serine Specificity: Look for the "Gamma-turn" region (

) which is stabilized by the side-chain to backbone H-bond.

J-Coupling Calculation
To validate against NMR data, calculate the scalar coupling constant

using the Karplus equation:

Where

.

Validation Target: Experimental

values for Ac-Ser-NHMe in water are typically around 6.9 - 7.2 Hz.

Software:gmx chi or MDTraj can compute this automatically.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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